
5-Chloro-2-(trifluoromethoxy)benzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(trifluoromethoxy)benzenesulfonyl chloride is a chemical compound with the CAS Number: 77797-64-9 . It has a molecular weight of 295.07 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3Cl2F3O3S/c8-4-1-2-5 (15-7 (10,11)12)6 (3-4)16 (9,13)14/h1-3H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Aplicaciones Científicas De Investigación
Molecular Structure Analysis
Research on structurally related compounds, such as 2,4,5-trichlorobenzenesulfonyl chloride, has been conducted to determine their molecular structure through X-ray diffraction methods. These studies reveal that the substituted benzene ring is planar, with normal bond lengths and angles, which could be relevant for understanding the behavior and reactivity of 5-Chloro-2-(trifluoromethoxy)benzenesulfonyl chloride in various chemical contexts (Rigotti et al., 1988).
Synthesis and Structural Characterization
In related research, new structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized, demonstrating the synthesis and structural characterization of complex organic molecules. This synthesis process, involving interactions with chlorosulfonic acid, provides insights into potential methodologies for synthesizing this compound and related compounds (Rublova et al., 2017).
Key Building Block in Agrochemical Synthesis
One study details the efficient synthesis of a compound similar to this compound, highlighting its importance as a key building block in the synthesis of penoxsulam, an agrochemical. This research underscores the potential applications of this compound in developing novel agrochemicals (Huang et al., 2019).
Electrophilic Aromatic Substitution
Another study explored the electrophilic aromatic substitution reactions catalyzed by polyfluorinated alcohols, demonstrating the potential of this compound to undergo similar reactions. This research provides insights into the reactivity of such compounds, which could be valuable in synthetic organic chemistry (Ben-Daniel et al., 2003).
Degradation and Environmental Impact
Research on the degradation of chlorinated aromatic compounds, including those structurally related to this compound, highlights the environmental impact and the pathways through which these compounds are broken down in nature. Understanding these pathways is crucial for assessing the environmental footprint of chemical compounds and their derivatives (Yuan et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
5-chloro-2-(trifluoromethoxy)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O3S/c8-4-1-2-5(15-7(10,11)12)6(3-4)16(9,13)14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYCYNVQARGUJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

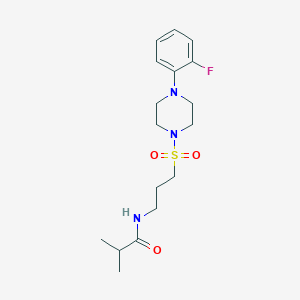
![4-(1-Methylpyrazol-4-yl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2764523.png)
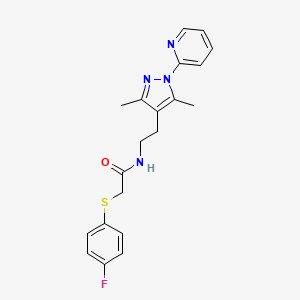
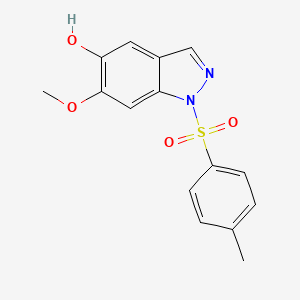


![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2764533.png)

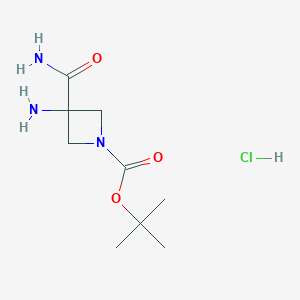
![Methyl 2-amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2764537.png)
![N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2764538.png)
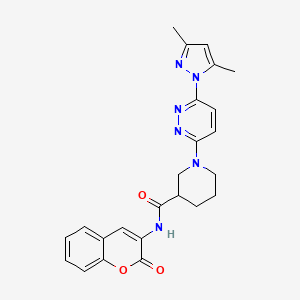
![1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2764540.png)
